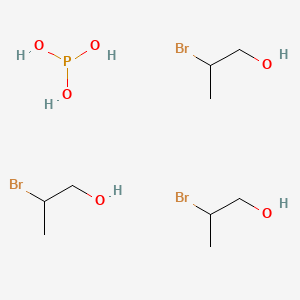
Didecylmethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didecyl(methyl)silane is an organosilicon compound characterized by the presence of two decyl groups and one methyl group attached to a silicon atom. This compound belongs to the broader class of silanes, which are silicon-based compounds with various organic substituents. Didecyl(methyl)silane is known for its hydrophobic properties and is used in various industrial applications, including surface treatments and as a precursor for other silicon-based materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of didecyl(methyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method is the reaction of decene with methylsilane in the presence of a platinum catalyst. The reaction conditions usually involve moderate temperatures and pressures to facilitate the addition reaction.
Industrial Production Methods: Industrial production of didecyl(methyl)silane often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of decene to methylsilane in the presence of a catalyst, followed by purification steps to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Didecyl(methyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the decyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Regenerated silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Didecyl(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of siloxane polymers and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants.
作用机制
The mechanism of action of didecyl(methyl)silane primarily involves its ability to modify surface properties. The hydrophobic nature of the compound allows it to form a protective barrier on surfaces, preventing the penetration of water and other polar substances. This property is exploited in various applications, including coatings and sealants.
相似化合物的比较
Dimethyldecylsilane: Similar structure but with two methyl groups instead of decyl groups.
Didecyldimethylsilane: Contains two decyl groups and two methyl groups.
Trimethylsilane: Contains three methyl groups attached to the silicon atom.
Uniqueness: Didecyl(methyl)silane is unique due to its specific combination of one methyl group and two decyl groups, which imparts distinct hydrophobic properties and reactivity compared to other silanes. This makes it particularly useful in applications requiring water-repellent surfaces and specific chemical reactivity.
属性
分子式 |
C21H45Si |
|---|---|
分子量 |
325.7 g/mol |
InChI |
InChI=1S/C21H45Si/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
InChI 键 |
BXFXUBNDXAYVBR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[Si](C)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)






![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)




